

# Application Notes: Epoxy Resin as a Negative Photoresist in Photolithography

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## Compound of Interest

Compound Name: Epoxy resin

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Epoxy-based negative photoresists, most notably the SU-8 series, are indispensable materials in microfabrication, particularly for applications requiring thick, high-aspect-ratio structures.[1][2] A negative photoresist is a material where the regions exposed to UV light become cross-linked and insoluble in a developer solution.[2][3] This property, combined with the excellent mechanical, chemical, and thermal stability of cured epoxy, makes it ideal for creating robust microelectromechanical systems (MEMS), microfluidic devices for drug delivery and diagnostics, and master molds for soft lithography using materials like PDMS. [1][2][4] SU-8's high optical transparency in the near-UV range allows for the patterning of films from a few micrometers to several hundred micrometers in a single coat, achieving nearly vertical sidewalls and aspect ratios exceeding 20:1.[2][5] Furthermore, its biocompatibility has led to its widespread use in bio-MEMS and life science applications.[2][6]

## Chemical Mechanism of Epoxy-Based Negative Photoresists

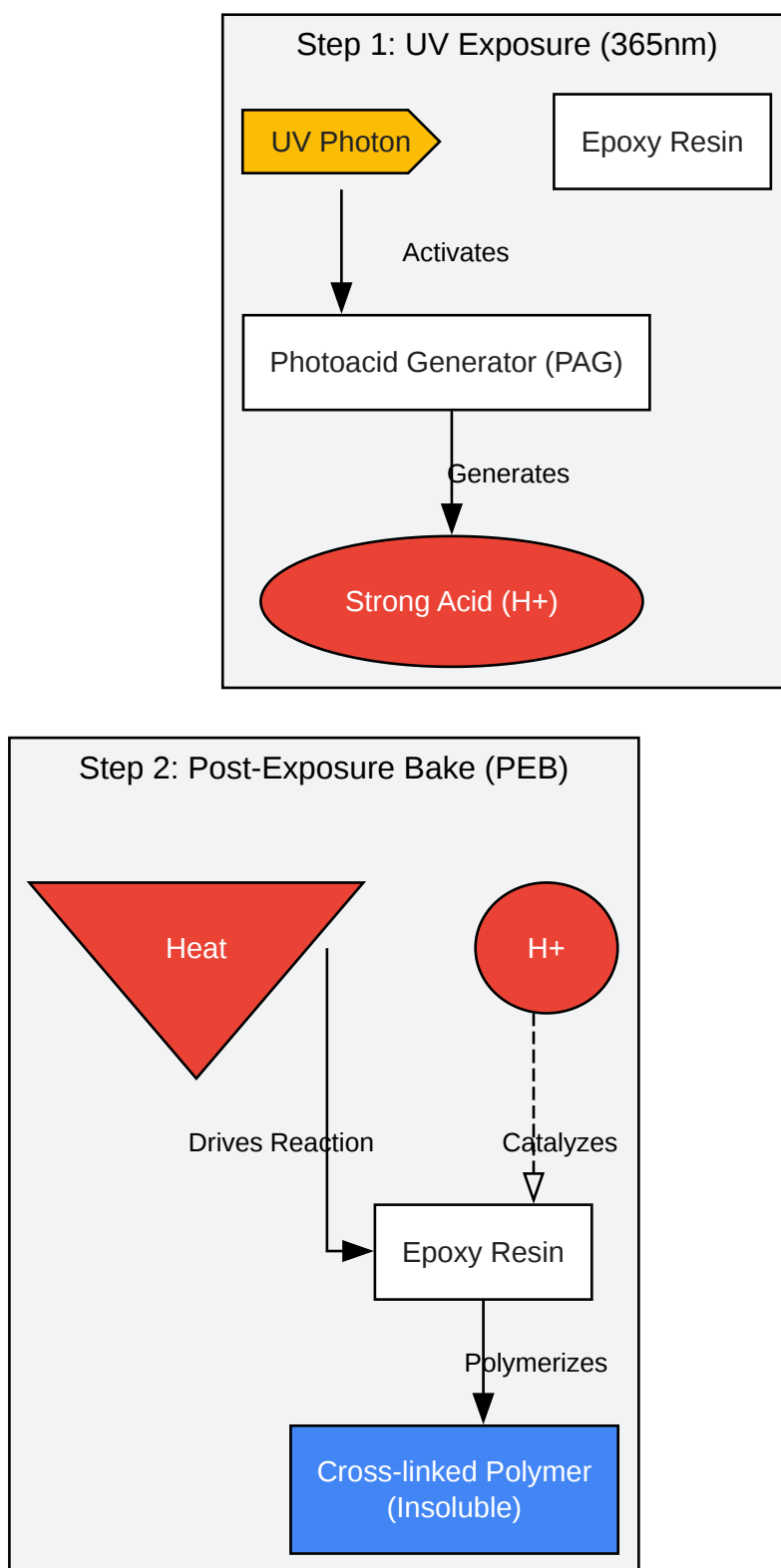
Epoxy photoresists like SU-8 are chemically amplified resists.[3][7] Their formulation typically consists of three main components:

- **Epoxy Resin:** A Bisphenol A Novolac epoxy oligomer is the primary structural material. The "8" in SU-8 refers to the average of eight epoxy groups per molecule, which allows for a high degree of cross-linking.[2][7]

- Photoacid Generator (PAG): A salt, such as a triarylsulfonium hexafluoroantimonate salt, that generates a strong acid upon exposure to UV radiation.[2][8]
- Solvent: A solvent, such as cyclopentanone or gamma-butyrolactone (GBL), keeps the resin in a liquid state for spin coating.[2]

The patterning process involves a two-step, acid-catalyzed mechanism:

- Step 1: Exposure: When the photoresist is exposed to UV light (typically at 365 nm), the PAG absorbs the light and undergoes a chemical reaction to produce a strong acid.[9][10]
- Step 2: Post-Exposure Bake (PEB): During the subsequent baking step, the newly generated acid acts as a catalyst, initiating the cross-linking (polymerization) of the epoxy groups in the resin.[11][12][13] This catalytic nature means a single photo-generated acid molecule can trigger multiple cross-linking reactions, "amplifying" the initial photo-response.[7][12] The heavily cross-linked regions become insoluble in the developer.



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Figure 1: Acid-catalyzed cross-linking mechanism of SU-8 photoresist.

## Quantitative Data and Formulations

The final thickness of the SU-8 layer is primarily determined by the viscosity of the specific formulation and the spin speed during the coating process. Higher viscosity formulations and lower spin speeds result in thicker films. The tables below provide a starting point for process parameters.

Table 1: Film Thickness vs. Spin Speed for Common SU-8 Formulations (Data compiled from multiple sources.[\[14\]](#)[\[15\]](#) Actual thickness may vary based on equipment and environmental conditions.)

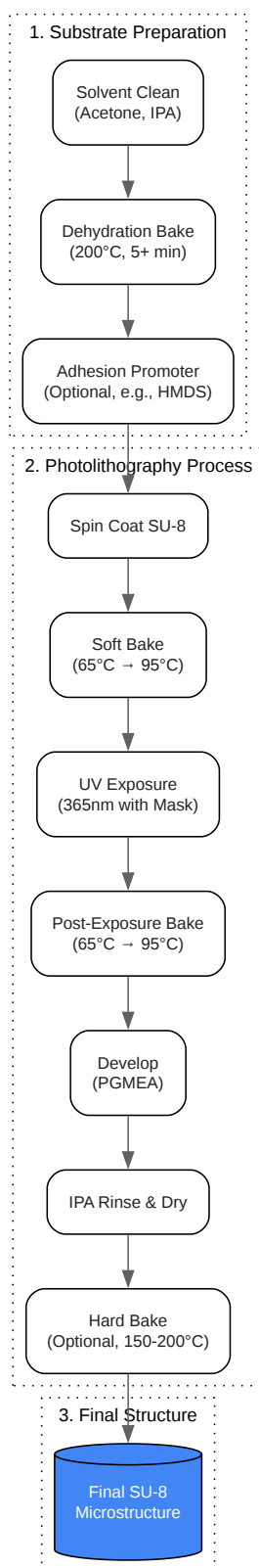
SU-8 Formulation	Viscosity (cSt)	Thickness at 1000 rpm (μm)	Thickness at 2000 rpm (μm)	Thickness at 3000 rpm (μm)
SU-8 2002	45	5	2	1.5
SU-8 2005	290	15	7	5
SU-8 2010	1050	30	15	10
SU-8 2025	2500	40	25	15
SU-8 2050	8500	90	60	50
SU-8 2100	45000	200	130	100

Table 2: Recommended Processing Parameters by Film Thickness (Data compiled from multiple sources.[\[15\]](#)[\[16\]](#) Parameters are for contact hot plates and should be optimized for specific applications and equipment.)

Film Thickness (μm)	Soft Bake (65°C → 95°C)	Exposure Dose (mJ/cm <sup>2</sup> )	Post-Exposure Bake (65°C → 95°C)	Development Time (min)
1-5	1 min → 2-3 min	100 - 150	1 min → 1-2 min	1 - 2
5-15	2 min → 5-7 min	150 - 200	1 min → 3-5 min	2 - 4
15-40	3 min → 7-10 min	200 - 250	3 min → 5-7 min	4 - 6
40-80	5 min → 15-20 min	250 - 350	5 min → 10-12 min	6 - 10
80-150	7 min → 30-45 min	350 - 500	7 min → 15-20 min	10 - 15
>150	10 min → >60 min	>500	10 min → >25 min	>15

## Experimental Protocols

The successful fabrication of SU-8 microstructures requires careful attention to each step of the photolithography process. The following protocol provides a comprehensive guide.



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Figure 2: Standard workflow for SU-8 photolithography.

## Substrate Preparation

Proper cleaning and preparation are critical for good adhesion of the SU-8 film.[\[14\]](#)

- **Solvent Clean:** Immerse the substrate (e.g., silicon wafer, glass slide) in an ultrasonic bath with acetone for 5 minutes to remove organic residues.[\[16\]](#) Follow this with a 1-minute soak in methanol and a final rinse with isopropyl alcohol (IPA).[\[16\]](#)
- **Drying:** Dry the substrate thoroughly with a stream of nitrogen gas.[\[16\]](#)
- **Dehydration Bake:** Bake the substrate on a hot plate at 200°C for at least 5 minutes to remove any adsorbed moisture from the surface.[\[14\]](#)[\[16\]](#) Allow it to cool to room temperature.
- **Adhesion Promotion (Optional):** For substrates where adhesion may be an issue, an adhesion promoter like Hexamethyldisilazane (HMDS) can be applied via spin coating or vapor deposition.[\[17\]](#)[\[18\]](#) An oxygen plasma treatment can also improve surface wetting.[\[17\]](#)[\[19\]](#)

## Spin Coating

This step defines the thickness and uniformity of the photoresist film.

- **Dispense Resist:** Place the prepared substrate on the spin coater chuck. Dispense an appropriate amount of SU-8 onto the center of the substrate (~1 mL per inch of wafer diameter).[\[14\]](#) Avoid introducing bubbles.
- **Spread Cycle:** Ramp the spinner to 500 rpm at an acceleration of 100 rpm/s and hold for 5-10 seconds.[\[14\]](#) This allows the resist to spread evenly across the substrate.
- **Spin Cycle:** Ramp up to the final spin speed (see Table 1) at an acceleration of 300 rpm/s and hold for 30-60 seconds to achieve the target thickness.[\[14\]](#)[\[16\]](#)
- **Edge Bead Removal (Optional but Recommended):** For thick films (>20 µm), removing the bead of resist that accumulates at the edge of the substrate is recommended to ensure good contact with the photomask.[\[16\]](#) This can be done by spinning the wafer at a low speed (e.g., 1000 rpm) and carefully injecting a stream of acetone or PGMEA at the outer rim.[\[16\]](#)

## Soft Bake (Pre-Bake)

The soft bake removes the solvent from the resist film, solidifying it before exposure.

- Carefully transfer the coated substrate to a precisely leveled hot plate.
- For films < 50  $\mu\text{m}$ , perform a two-step bake: first at 65°C, then move to a second hot plate at 95°C. Refer to Table 2 for recommended times.[\[16\]](#)
- For thicker films (> 50  $\mu\text{m}$ ), use a programmable hot plate to slowly ramp the temperature (e.g., 5-10°C/min) up to 65°C, hold, then ramp to 95°C and hold.[\[20\]](#)
- After the bake, allow the substrate to cool slowly to room temperature before handling to minimize thermal stress, which can cause cracking.[\[16\]](#)

## Exposure

- Place the substrate in a mask aligner. The recommended exposure wavelength for SU-8 is 365 nm (i-line).[\[10\]](#)[\[21\]](#)
- Bring the photomask into close contact with the resist-coated substrate.
- Expose the resist with the appropriate dose of UV radiation. The required dose increases with film thickness (see Table 2).[\[10\]](#)

## Post-Exposure Bake (PEB)

This is the critical step where the acid-catalyzed cross-linking occurs.

- Transfer the exposed substrate to a leveled hot plate.
- Similar to the soft bake, a two-step or ramped bake is essential to drive the cross-linking reaction while minimizing stress.[\[16\]](#) Use the times and temperatures recommended in Table 2 as a starting point.
- During the PEB, the latent image of the pattern may become visible on the resist surface.[\[21\]](#)
- Allow the substrate to cool slowly to room temperature. Rapid cooling can cause significant stress and lead to cracks in the film.[\[16\]](#)



## Development

This step removes the unexposed and uncross-linked portions of the resist.

- Immerse the substrate in a bath of SU-8 developer (PGMEA).[\[16\]](#)[\[19\]](#)
- Provide gentle agitation during development. For high-aspect-ratio structures, continuous or ultrasonic agitation is recommended to ensure complete removal of uncross-linked resist.[\[10\]](#) Development time is highly dependent on film thickness (see Table 2).
- To check for completion, immerse the substrate in a fresh bath of IPA for ~30 seconds. If a white film or residue appears, the resist is under-developed.[\[16\]](#) If so, return it to the developer bath for another 1-2 minutes and repeat the IPA check until no residue is observed.[\[16\]](#)
- Once development is complete, rinse thoroughly with IPA and dry with a gentle stream of nitrogen.

## Hard Bake (Optional)

For applications where the SU-8 will be a permanent part of the final device, a final hard bake can improve its mechanical properties and chemical resistance.[\[9\]](#)

- Bake the substrate on a hot plate or in a convection oven at 150-200°C for 5-30 minutes.[\[9\]](#) [\[22\]](#)
- Allow to cool slowly to room temperature.

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